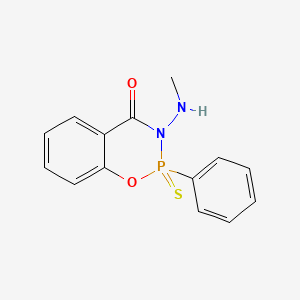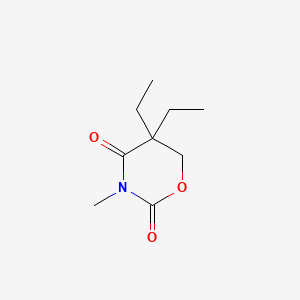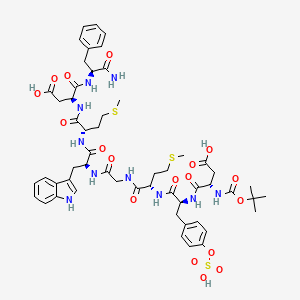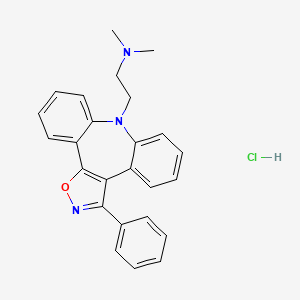
8H-Dibenz(b,f)isoxazolo(4,5-d)azepine-8-ethanamine, N,N-dimethyl-3-phenyl-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8H-Dibenz(b,f)isoxazolo(4,5-d)azepine-8-ethanamine, N,N-dimethyl-3-phenyl-, monohydrochloride is a complex organic compound with a molecular formula of C25H23N3O. This compound is known for its diverse applications in medicinal chemistry, particularly in the development of anti-cancer agents .
Preparation Methods
The synthesis of 8H-Dibenz(b,f)isoxazolo(4,5-d)azepine-8-ethanamine, N,N-dimethyl-3-phenyl-, monohydrochloride involves multiple stepsThe reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
8H-Dibenz(b,f)isoxazolo(4,5-d)azepine-8-ethanamine, N,N-dimethyl-3-phenyl-, monohydrochloride has been extensively studied for its anti-cancer properties. It has shown significant activity against various cancer cell lines, including murine osteosarcoma and human breast cancer cells .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to inhibit the proliferation and migration of cancer cells by interfering with key signaling pathways involved in cell growth and survival . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may involve the inhibition of certain enzymes and receptors .
Comparison with Similar Compounds
Compared to other similar compounds, 8H-Dibenz(b,f)isoxazolo(4,5-d)azepine-8-ethanamine, N,N-dimethyl-3-phenyl-, monohydrochloride stands out due to its unique structural features and potent biological activity. Similar compounds include other dibenzoazepine derivatives, such as carbamazepine and oxcarbazepine, which are known for their anticonvulsant properties . the addition of the isoxazoline moiety in this compound enhances its anti-cancer activity, making it a promising candidate for further research and development .
Properties
CAS No. |
85008-92-0 |
|---|---|
Molecular Formula |
C25H24ClN3O |
Molecular Weight |
417.9 g/mol |
IUPAC Name |
N,N-dimethyl-2-(5-phenyl-3-oxa-4,13-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),4,7,9,11,14,16-octaen-13-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C25H23N3O.ClH/c1-27(2)16-17-28-21-14-8-6-12-19(21)23-24(18-10-4-3-5-11-18)26-29-25(23)20-13-7-9-15-22(20)28;/h3-15H,16-17H2,1-2H3;1H |
InChI Key |
KHHVYAXAUJUMLT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C2=CC=CC=C2C3=C(C4=CC=CC=C41)ON=C3C5=CC=CC=C5.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


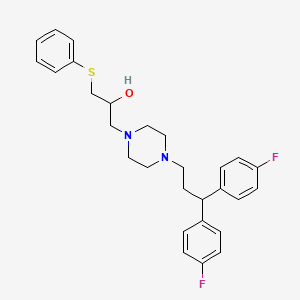
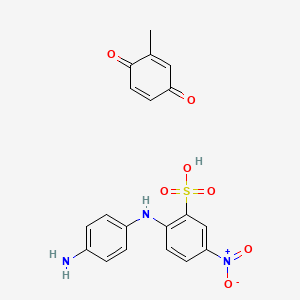
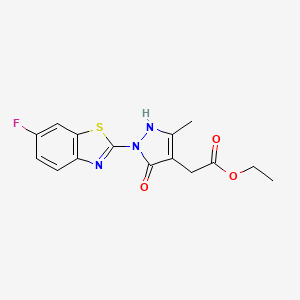
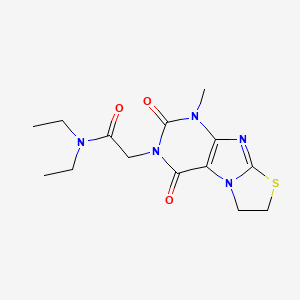

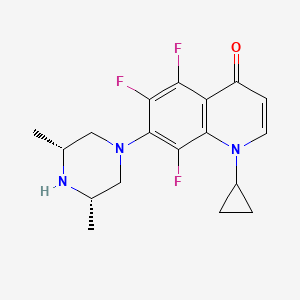
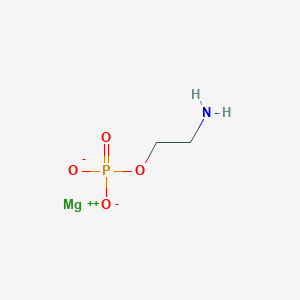

![3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropan-1-ol](/img/structure/B12769312.png)


